molecular formula C12H15NO2 B1296430 Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate CAS No. 4620-34-2

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No. B1296430
CAS RN: 4620-34-2
M. Wt: 205.25 g/mol
InChI Key: VQCZFBAEEZXPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H15NO2 . It is used in the synthesis of highly substituted tetrahydroquinolines .


Synthesis Analysis

The synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate primarily include the Knoevenagel condensation and aza-Michael–Michael addition . These reactions are part of a cascade or tandem reactions that are of interest because they offer a rapid and highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents .


Physical And Chemical Properties Analysis

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate has a molecular weight of 205.25 g/mol . It has a computed XLogP3-AA of 2.2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound is stored at room temperature .

Scientific Research Applications

Therapeutic Potential in Cancer and CNS Disorders

A review on tetrahydroisoquinolines, a related class of compounds, highlights their diverse therapeutic applications, including cancer, malaria, and central nervous system (CNS) disorders. Notably, the US FDA's approval of trabectedin for treating soft tissue sarcomas underscores the anticancer drug discovery milestone, demonstrating the potential of this compound class in developing novel therapeutic agents (Singh & Shah, 2017). Similarly, trabectedin itself, characterized by fused tetrahydroisoquinoline rings, reveals a unique mechanism of action that interferes with transcription factors, DNA binding proteins, and DNA repair pathways, further showcasing the compound's promise in oncology (D’Incalci & Galmarini, 2010).

Antioxidant Activity

The search for new antioxidants is crucial in various fields, including medicine and food engineering. Analytical methods for determining antioxidant activity, such as the ORAC and FRAP tests, rely on chemical reactions and spectrophotometry. These methods have been successfully applied in analyzing the antioxidant capacity of complex samples, indicating a potential area of application for Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate and related compounds (Munteanu & Apetrei, 2021).

properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCZFBAEEZXPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320458
Record name ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

CAS RN

4620-34-2
Record name 4620-34-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Reactant of Route 6
Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.